molecular formula C17H27N5O3 B2454836 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione CAS No. 878421-95-5

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

Cat. No. B2454836
CAS RN: 878421-95-5
M. Wt: 349.435
InChI Key: FLBLGYDHLSWGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C17H27N5O3 and its molecular weight is 349.435. The purity is usually 95%.
BenchChem offers high-quality 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purines and Pyrimidines Synthesis

Research on purines, pyrimidines, and related structures, such as "8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione," has shown significant applications in synthetic chemistry. These compounds are utilized in creating novel molecular structures with potential biological activities. For instance, studies have demonstrated how derivatives of dimethylpyrimido and purine analogs react with amines, leading to new compounds with unique properties (Gulevskaya, Besedin, & Pozharskii, 1999).

Xanthine Oxidase Inhibition

Compounds related to "8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione" have been studied for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid. This application is particularly relevant in the context of diseases like gout, where excessive uric acid production is a problem. Cyclodepsipeptides, structurally similar to the compound , have shown excellent inhibitory activity against xanthine oxidase and have potential as anti-inflammatory agents (Šmelcerović et al., 2013).

Antimicrobial Activity

The antimicrobial properties of derivatives close to "8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione" have been explored. A particular study synthesized a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, and found it exhibited antimicrobial activity against several bacterial strains, including Escherichia coli. This suggests potential applications in developing new antimicrobial agents (Yancheva et al., 2012).

Photophysical Properties

Research into the photophysical properties of compounds structurally related to "8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione" indicates potential applications in materials science, particularly in the development of fluorescent probes and sensors. For example, studies on naphthalimide derivatives with piperazine substituents have explored their luminescent properties and potential as pH sensors, due to their ability to exhibit fluorescence in response to changes in environmental pH (Gan et al., 2003).

properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-10(2)22-13(9-21-7-11(3)25-12(4)8-21)18-15-14(22)16(23)20(6)17(24)19(15)5/h10-12H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBLGYDHLSWGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2,6-dimethylmorpholino)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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